[3,5-Bis(benzyloxy)phenyl]acetic acid
Description
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C22H20O4/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) |
InChI Key |
OXIJAXADJOFLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the field of chemistry, 3,5-Bis(benzyloxy)phenylacetic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including:
- Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction: Reduction can yield alcohols or other derivatives.
- Substitution Reactions: The benzyloxy groups can be replaced with other functional groups under suitable conditions.
These reactions make it a valuable intermediate in organic synthesis and materials development.
Biology
The compound has shown promising biological activities, particularly as an aldose reductase inhibitor . Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme can mitigate cellular damage associated with diabetic complications.
Mechanism of Action:
3,5-Bis(benzyloxy)phenylacetic acid is believed to competitively inhibit aldose reductase activity, reducing sorbitol levels in cells. This mechanism suggests potential applications in managing diabetic neuropathy and retinopathy.
In Vitro Studies:
Research indicates that this compound exhibits significant inhibition of aldose reductase activity with IC50 values comparable to established inhibitors. This finding supports its potential therapeutic applications in diabetes management.
Medicine
The therapeutic potential of 3,5-Bis(benzyloxy)phenylacetic acid extends to anti-inflammatory therapies and drug development. Its unique structural characteristics enhance its interaction with various biomolecules, making it a candidate for developing new medications targeting related pathways.
Case Studies and Research Findings
-
In Vitro Aldose Reductase Inhibition:
- Studies have demonstrated that 3,5-Bis(benzyloxy)phenylacetic acid significantly inhibits aldose reductase activity in vitro.
- The compound's IC50 values suggest efficacy comparable to established aldose reductase inhibitors.
-
Therapeutic Applications:
- Given its biological activity, the compound could be explored for:
- Management of diabetic complications
- Development of anti-inflammatory agents
- Scaffold for drug development targeting metabolic pathways
- Given its biological activity, the compound could be explored for:
Future Research Directions
Further investigations are necessary to fully elucidate the mechanisms through which 3,5-Bis(benzyloxy)phenylacetic acid exerts its biological effects. Key areas for future research include:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- In Vivo Studies: Evaluating therapeutic potential in animal models of diabetes and inflammation.
- Structure-Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity against aldose reductase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
The table below compares [3,5-Bis(benzyloxy)phenyl]acetic acid with key analogues:
Key Observations:
- Electronic Effects : Benzyloxy groups are electron-donating, increasing electron density on the aromatic ring, while trifluoromethyl (CF₃) groups are strongly electron-withdrawing, enhancing acidity and stability .
- Steric Bulk : Long alkyl chains (e.g., dodecyloxy in CAS 123126-40-9) impart hydrophobicity, making such compounds suitable for lipid-based applications, whereas benzyloxy groups balance hydrophobicity and π-stacking .
- Acidity : The acetic acid moiety in this compound has moderate acidity (pKa ~4–5), whereas CF₃-substituted analogues exhibit stronger acidity (pKa ~1–2) due to electron withdrawal .
Pharmacological Potential
While caffeic acid (3,4-dihydroxybenzeneacrylic acid) is widely studied for its anti-inflammatory and antioxidant properties , this compound lacks significant bioactivity data. Its synthetic derivatives, however, show promise in drug delivery systems due to biodegradability and tunable release profiles .
Material Science
The trifluoromethyl analogue (CAS 85068-33-3) is used in agrochemicals and fluorinated polymers, leveraging its chemical inertness and thermal stability .
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves benzylation of 3,5-dihydroxyphenylacetic acid using benzyl bromide or chloride in the presence of a base. The phenolic hydroxyl groups are protected as benzyl ethers, preserving the acetic acid moiety.
Procedure :
-
Substrates : 3,5-Dihydroxyphenylacetic acid (1 eq), benzyl bromide (2.2 eq), anhydrous potassium carbonate (3 eq).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen.
-
Workup : Dilution with water, extraction with ethyl acetate, and purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Key Considerations
-
Selectivity : Excess benzyl bromide ensures complete di-O-benzylation. Mono-benzylated byproducts are minimized by maintaining a 2:1 molar ratio of benzylating agent to substrate.
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
Multi-Step Synthesis via Ester Intermediates
Ethyl Ester Route
This approach avoids side reactions during benzylation by first esterifying the carboxylic acid group.
Step 1: Esterification
-
Substrates : 3,5-Dihydroxyphenylacetic acid (1 eq), ethanol (excess), sulfuric acid (catalytic).
-
Product : Ethyl [3,5-dihydroxyphenyl]acetate (yield: 95–98%).
Step 2: Benzylation
-
Substrates : Ethyl ester (1 eq), benzyl bromide (2.2 eq), K₂CO₃ (3 eq).
-
Product : Ethyl [3,5-bis(benzyloxy)phenyl]acetate (yield: 80–90%).
Step 3: Ester Hydrolysis
Industrial Scalability
-
Batch Reactors : Suitable for large-scale production due to mild conditions and high yields.
-
Purification : Recrystallization from acetone/hexane eliminates residual benzyl bromide.
Alternative Pathways via Nucleophilic Substitution
Bromination-Alkylation Sequence
A less common route involves bromination of 3,5-dihydroxyacetophenone derivatives, followed by displacement with a cyanide or acetate nucleophile.
Step 1: Bromination
-
Substrates : 3,5-Dibenzyloxyacetophenone (1 eq), CuBr₂ (2 eq).
-
Product : α-Bromo-3,5-dibenzyloxyacetophenone (yield: 75–80%).
Step 2: Nucleophilic Displacement
-
Conditions : Sodium bicarbonate (3 eq), DMSO, 50°C, 2 hours.
-
Product : 3,5-Dibenzyloxyacetophenone aldehyde (yield: 65–70%).
Step 3: Reductive Amination
-
Substrates : Aldehyde (1 eq), tert-butylamine (3 eq), KBH₄ (1.5 eq).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Benzylation | Fewer steps, high atom economy | Requires rigorous exclusion of moisture | 70–85% |
| Ester Intermediate Route | Avoids carboxylic acid side reactions | Additional hydrolysis step | 68–77% |
| Bromination-Alkylation | Flexibility in functional group manipulation | Low overall yield, complex purification | 60–65% |
Optimization Strategies
Solvent Selection
Catalytic Improvements
-
Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours with comparable yields.
-
Flow Chemistry : Continuous flow systems improve heat transfer and scalability for industrial applications.
Characterization and Quality Control
-
¹H NMR (CDCl₃): δ 7.35–7.45 (m, 10H, benzyl H), 6.60–6.70 (m, 3H, aromatic H), 3.60 (s, 2H, CH₂CO), 5.05 (s, 4H, OCH₂Ph).
-
HPLC Purity : ≥99% (C18 column, acetonitrile/water + 0.1% TFA).
Industrial Applications and Patents
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3,5-Bis(benzyloxy)phenyl]acetic acid, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Protect the hydroxyl groups on 3,5-dihydroxyphenylacetic acid using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the bis-benzyl ether intermediate.
- Step 2 : Hydrolyze the ester group (if present) or directly introduce the acetic acid moiety via nucleophilic substitution.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux at 80–100°C) and stoichiometry (1:2.2 molar ratio of diol to benzyl bromide) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). The acetic acid proton appears as a singlet near δ 3.6–3.8 ppm.
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ peaks (calculated m/z for C₂₂H₂₀O₄: 372.14).
Advanced Research Questions
Q. How does the benzyloxy substitution pattern influence the compound’s metabolic stability in enzymatic assays?
- Experimental Design :
- Enzyme Assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) and monitor degradation via LC-MS.
- Structural Analysis : Compare metabolic half-life (t₁/₂) with unsubstituted phenylacetic acid. The bulky benzyloxy groups may sterically hinder enzyme binding, reducing metabolic clearance .
- Data Interpretation : Use Michaelis-Menten kinetics to calculate Vₘₐₓ and Kₘ for enzymatic degradation.
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Recommendations :
- Purity Verification : Validate compound purity via HPLC and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) as confounding factors.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and buffer conditions (pH 7.4, 37°C) for reproducibility.
- Dose-Response Studies : Perform IC₅₀ or EC₅₀ assays in triplicate to establish activity thresholds. Discrepancies may arise from differences in cell permeability or off-target effects .
Q. How can X-ray crystallography and computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Structural Analysis :
- Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Refine data to determine bond angles and dihedral angles (e.g., C-O-C at ~120°) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to compare electronic properties (e.g., HOMO-LUMO gaps) with analogues. The benzyloxy groups may enhance lipophilicity, impacting membrane permeability .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
